molecular formula C13H13NOS B6367705 2-(4-Ethylthiophenyl)-3-hydroxypyridine CAS No. 1261972-54-6

2-(4-Ethylthiophenyl)-3-hydroxypyridine

Cat. No.: B6367705
CAS No.: 1261972-54-6
M. Wt: 231.32 g/mol
InChI Key: DQOXSDSEFWOROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylthiophenyl)-3-hydroxypyridine is a chemical compound offered for research and development purposes. It is intended for use in controlled laboratory settings by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for verifying the suitability of this compound for their specific applications. Please consult the available safety data and handle all materials according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-11-7-5-10(6-8-11)13-12(15)4-3-9-14-13/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOXSDSEFWOROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 3-Hydroxypyridine (B118123) Scaffold

The 3-hydroxypyridine core is a versatile heterocyclic platform found in numerous biologically active compounds. Its synthesis can be achieved through various routes, starting from simple acyclic precursors, through the modification of existing pyridine (B92270) rings, or via innovative bio-based methods.

Synthesis from Simpler Precursors

The construction of the pyridine ring from acyclic compounds is a classical and adaptable approach. One notable method involves the hetero-Diels-Alder reaction. In this strategy, 5-alkoxyoxazoles react with various dienophiles to furnish polysubstituted 3-hydroxypyridine scaffolds in a single step. The reaction often benefits from the use of a Lewis acid catalyst, such as Nd(OTf)₃, and can be conducted at room temperature, demonstrating good functional group tolerance. rsc.org

Another approach is the ring expansion of 2-acylfurans with ammonia (B1221849). This one-step reaction, typically carried out at elevated temperatures (around 150 °C), provides a straightforward and versatile route to 2-heteroaryl-3-hydroxypyridine derivatives. organic-chemistry.org

Routes Involving Hydrolysis of 3-Alkoxypyridines

The hydrolysis of a 3-alkoxypyridine is a direct method to obtain the corresponding 3-hydroxypyridine. This transformation is typically achieved under acidic or basic conditions. For instance, 3-chloropyridine (B48278) can be dissolved in a solvent like propylene (B89431) glycol and heated with a basic hydroxide, such as sodium hydroxide, to yield 3-hydroxypyridine after an acidic workup. rsc.org This method, while straightforward, can sometimes result in lower yields.

ReactantReagentsConditionsProductYield
3-Chloropyridine1. NaOH, propylene glycol; 2. HCl130-140 °C, 2h3-HydroxypyridineModerate

Table 1: Representative Conditions for Hydrolysis of a 3-Substituted Pyridine Derivative.

Direct Hydroxylation of Pyridine Precursors

The direct hydroxylation of the pyridine ring at the C3 position presents a challenge due to the inherent electronic properties of the heterocycle. However, recent advancements have enabled this transformation through photochemical methods. One such strategy involves the photochemical valence isomerization of pyridine N-oxides. nih.gov This metal-free approach offers operational simplicity and is compatible with a diverse range of functional groups. The reaction proceeds via the irradiation of a pyridine N-oxide, leading to an intramolecular oxygen atom migration to the C3 position. nih.gov

Biotransformation also offers a regioselective route to hydroxylated pyridines. For example, the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 can regioselectively hydroxylate nicotinic acid derivatives at the C2 position. nih.gov While this specific example targets the C2 position, it highlights the potential of enzymatic systems for targeted pyridine hydroxylation.

Bio-Based Synthesis from Furfural (B47365) and Derivatives

The utilization of renewable biomass resources for chemical synthesis is a growing area of interest. Furfural, a platform chemical derived from lignocellulosic biomass, serves as a valuable precursor for the synthesis of 3-hydroxypyridines. libretexts.org

A direct and environmentally friendly method involves the pyridinization of bio-based furfural in water over a Raney Fe catalyst. libretexts.org With ammonia as the nitrogen source, this process can yield 3-hydroxypyridine at relatively mild temperatures (e.g., 120 °C). libretexts.org

PrecursorCatalystNitrogen SourceSolventTemperatureProductYield
FurfuralRaney FeAmmoniaWater120 °C3-Hydroxypyridine18.2%

Table 2: Bio-Based Synthesis of 3-Hydroxypyridine from Furfural.

The conversion of furfural to pyridines involves a fascinating ring-opening and rearrangement cascade. While the direct conversion to 3-hydroxypyridine is established, mechanistic studies on related transformations provide insight. For instance, the synthesis of piperidines from furfural over a Ru1CoNP/HAP surface single-atom alloy catalyst involves the initial amination of furfural to furfurylamine, followed by hydrogenation and subsequent ring rearrangement. mdpi.com This highlights the key bond-forming and bond-breaking steps that can be tailored towards the synthesis of different nitrogen-containing heterocycles from furan-based precursors.

Incorporation of the 4-Ethylthiophenyl Moiety

Once the 3-hydroxypyridine scaffold is obtained, the next critical step is the introduction of the 4-ethylthiophenyl group at the C2 position. Several modern synthetic methodologies are applicable for this C-C bond formation.

A highly effective method is the regioselective radical arylation of 3-hydroxypyridines. This reaction, mediated by titanium(III), utilizes an aryldiazonium chloride as the aryl radical source and exhibits high regioselectivity for the C2 position. knockhardy.org.uk To synthesize 2-(4-ethylthiophenyl)-3-hydroxypyridine via this route, the corresponding 4-ethylthiophenyl diazonium chloride would be required. This diazonium salt can be prepared from 4-ethylthioaniline through diazotization with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, at low temperatures (0-5 °C). youtube.comwikipedia.org

3-Hydroxypyridine SubstrateArylating AgentMediatorConditionsProductYield
3-Hydroxypyridine4-Ethylthiophenyldiazonium chlorideTiCl₃Aqueous solution, room temperatureThis compoundModerate to Good (by analogy)

Table 3: Proposed Radical Arylation for the Synthesis of the Target Compound.

Alternative strategies for the C2-arylation involve transition metal-catalyzed cross-coupling reactions. These methods typically require a pre-functionalized 3-hydroxypyridine, such as a 2-halo-3-hydroxypyridine (where halo = Cl, Br, I).

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a 2-halo-3-hydroxypyridine with 4-ethylthiophenylboronic acid or its corresponding boronate ester. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base. mdpi.comnih.gov

Negishi Coupling: This reaction involves the coupling of a 2-halo-3-hydroxypyridine with an organozinc reagent, such as (4-ethylthiophenyl)zinc halide. organic-chemistry.org Palladium or nickel catalysts are commonly employed. organic-chemistry.org

Stille Coupling: This method utilizes an organotin reagent, such as (4-ethylthiophenyl)stannane, to couple with a 2-halo-3-hydroxypyridine, again catalyzed by a palladium complex.

The choice of coupling partner and reaction conditions can be optimized to achieve the desired product in good yield. Direct C-H arylation of the 3-hydroxypyridine itself is also a potential, though often more challenging, route that can be catalyzed by palladium complexes.

Cross-Coupling ReactionPyridine SubstrateArylating AgentCatalyst SystemProduct
Suzuki-Miyaura2-Halo-3-hydroxypyridine4-Ethylthiophenylboronic acidPd catalyst, BaseThis compound
Negishi2-Halo-3-hydroxypyridine(4-Ethylthiophenyl)zinc halidePd or Ni catalystThis compound
Stille2-Halo-3-hydroxypyridine(4-Ethylthiophenyl)stannanePd catalystThis compound

Table 4: Overview of Potential Cross-Coupling Strategies.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing a robust platform for constructing biaryl and aryl-heteroaryl linkages. jocpr.com These reactions are prized for their efficiency, selectivity, and functional group tolerance, making them highly suitable for synthesizing complex molecules like this compound. jocpr.com The most common strategies, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enable the rapid assembly of diverse molecular structures. jocpr.com

A plausible and widely employed route involves the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide. For the target molecule, this could be approached in two ways:

Coupling of a 2-halo-3-hydroxypyridine derivative with (4-ethylthiophenyl)boronic acid.

Coupling of 2-bromo-3-hydroxypyridine (B45599) with a boronic acid derivative of the ethylthiophenyl component.

These reactions typically proceed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. researchgate.net Research into the synthesis of similar biaryl compounds has established effective conditions that can be adapted for this purpose. researchgate.netyoutube.com

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling This table presents typical conditions for Suzuki-Miyaura reactions used in the formation of aryl-heteroaryl bonds, based on established literature.

ComponentExample Reagents/ConditionsRoleSource
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Catalyzes the cross-coupling cycle researchgate.net
Ligand XPhos, PPh₃, AsPh₃Stabilizes the palladium center and facilitates the reaction researchgate.netysu.am
Base K₃PO₄, K₂CO₃, NaOEtActivates the boronic acid and neutralizes acid formed researchgate.netbas.bg
Solvent Toluene, Dimethylformamide (DMF), Tetrahydrofuran (THF)Solubilizes reactants and facilitates heat transfer researchgate.netmdpi.com
Temperature 60–120 °CProvides activation energy for the reaction researchgate.netmdpi.com

A potential challenge in coupling reactions involving sulfur-containing compounds is the possible poisoning of the palladium catalyst by the sulfur atom, which could reduce catalyst efficiency and lead to moderate yields. ysu.am

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced reaction times. mdpi.com Several MCRs have been developed for the synthesis of substituted pyridine and pyridone frameworks. mdpi.comresearchgate.net

A viable MCR strategy for synthesizing the this compound core could involve the condensation of:

An active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate).

4-Ethylthiobenzaldehyde.

A 1,3-dicarbonyl compound or equivalent.

An ammonia source, such as ammonium (B1175870) acetate, to form the pyridine ring. mdpi.com

This approach allows for the rapid construction of the highly functionalized pyridine ring in a single step from simple, readily available starting materials. mdpi.comgoogle.comgoogle.com The Ugi and Biginelli reactions are classic examples of MCRs that have been foundational in heterocyclic synthesis. bas.bg Solvent-free conditions have also been explored for such syntheses, enhancing their environmental friendliness. mdpi.com

Thiophenyl-Pyridine Linkage Formation

The creation of the bond between the thiophenyl and pyridine rings is the key step in the synthesis. While palladium-catalyzed cross-coupling reactions, as detailed in section 2.2.1, are a primary method, other strategies can also be considered.

Direct C-H arylation represents a more recent and atom-economical alternative to traditional cross-coupling. This method involves the direct coupling of a C-H bond on one aromatic ring with a halogenated partner, avoiding the need to pre-functionalize one of the substrates with an organometallic group. mdpi.com In this context, one could envision the direct arylation of a 3-hydroxypyridine derivative at the 2-position with a 4-ethylthiophenyl halide, catalyzed by a palladium complex. mdpi.com

The synthesis of related thienopyridine structures, which are fused thiophene (B33073) and pyridine rings, often involves cyclization reactions starting from functionalized thiophenes or pyridines. researchgate.netgoogle.com For instance, a common method involves the reaction of 2-thiopheneehtylamine with formaldehyde (B43269) to form an intermediate that cyclizes to create the fused ring system. google.com While not a direct linkage of two separate rings, these methods highlight the diverse chemical strategies available for combining these two important heterocyclic systems.

Advanced Functionalization Strategies for Structural Elaboration

Once the core this compound structure is synthesized, it can be further modified to create a library of analogues. These functionalization strategies can target the hydroxyl group, the pyridine ring, the phenyl ring, or the ethylthio side chain.

The 3-hydroxy group on the pyridine ring is a key site for functionalization. It can undergo:

O-alkylation or O-acylation: Reaction with alkyl halides or acyl chlorides to introduce various ether or ester groups. The alkylation of similar hydroxythiophene systems has been shown to yield mixtures of O-alkylated and C-alkylated products depending on the reagents used. researchgate.net

Conversion to a Triflating Group: The hydroxyl group can be converted to a nonaflate or triflate, which are excellent leaving groups for subsequent palladium-catalyzed coupling reactions, allowing for the introduction of new substituents at the 3-position. researchgate.net

The ethylthio (-S-CH₂CH₃) group offers another handle for modification. It can be oxidized under controlled conditions to the corresponding sulfoxide (B87167) (-SO-CH₂CH₃) or sulfone (-SO₂-CH₂CH₃), which can significantly alter the electronic and steric properties of the molecule.

Further substitutions can be introduced onto the aromatic rings. The pyridine and phenyl rings can potentially undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents would need to be carefully considered to control the regioselectivity.

Based on the conducted research, specific experimental spectroscopic data for the compound This compound is not available in the public domain through the searched scholarly databases. While spectral information exists for related structures, such as the parent molecule 3-hydroxypyridine, this data is not directly applicable to the substituted derivative requested.

Therefore, it is not possible to provide the detailed analysis and data tables for the ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry of "this compound" as outlined in the request. Generating such an article would require access to primary research where this specific compound was synthesized and characterized, which could not be located.

To fulfill the user's request, one would typically require a scientific publication detailing the synthesis and spectroscopic analysis of this compound. Without such a source, any attempt to provide data would be speculative and not scientifically accurate.

Advanced Spectroscopic Characterization and Elucidation

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases and the scientific literature has revealed no publicly available single-crystal X-ray diffraction data for the compound 2-(4-Ethylthiophenyl)-3-hydroxypyridine. The determination of a crystal structure through X-ray crystallography is an empirical process that requires the successful growth of a single crystal of sufficient quality, followed by diffraction analysis. To date, it appears that no such study has been published for this specific molecule.

While data for related structures, such as derivatives of 2-amino-3-hydroxypyridine, exist, these cannot be used to infer the precise solid-state conformation, intermolecular interactions, or crystal packing of the title compound. cam.ac.uk The substitution pattern and the presence of the ethylthiophenyl group are expected to significantly influence the crystallographic parameters.

For a molecule to be analyzed by X-ray crystallography, it must first be crystallized. This process involves dissolving the purified compound and slowly inducing precipitation to form a highly ordered, crystalline solid. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal. nih.gov This information is then used to build a three-dimensional model of the molecule and determine its arrangement within the crystal lattice. nih.gov

Without experimental data, it is not possible to provide the following critical information for this compound:

Crystallographic Data Table: This would typically include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume (V), number of molecules per unit cell (Z), and the calculated density.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: Details of any hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding the physical properties of the solid material.

Given the absence of a published crystal structure, any discussion on the solid-state characteristics of this compound would be purely speculative. Further research, specifically the successful crystallization and X-ray diffraction analysis of this compound, is required to elucidate its solid-state structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, applying the principles of quantum mechanics to solve the Schrödinger equation for a given molecule. These calculations can provide highly accurate information about the geometry and energy of a molecule.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. mdpi.commdpi.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the energy and other properties of a system. mdpi.com

For 2-(4-Ethylthiophenyl)-3-hydroxypyridine , a geometry optimization would be the first step in a computational study. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has been shown to provide reliable results for a wide range of organic molecules. nih.govresearchgate.net The optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles, defining the most stable conformation of the molecule. For instance, studies on similar heterocyclic systems have successfully used DFT to determine their geometric structures. researchgate.net

Coupled Cluster (CC) theory is a highly accurate post-Hartree-Fock ab initio method used in computational chemistry. semanticscholar.org The method constructs a multi-electron wavefunction using an exponential cluster operator to account for electron correlation, which is not fully considered in mean-field theories like Hartree-Fock. semanticscholar.orgrsc.org CCSD, which stands for Coupled Cluster with single and double excitations, is a widely used level of theory that provides a good description of electron correlation for many systems. semanticscholar.orgrsc.org

While computationally more demanding than DFT, CCSD calculations can serve as a benchmark for validating the results obtained from more approximate methods. For a molecule like This compound , CCSD could be used to obtain a highly accurate single-point energy for the DFT-optimized geometry or to optimize the geometry of a smaller, model system to assess the reliability of the DFT results. The inclusion of triple excitations, as in the CCSD(T) method, can further improve the accuracy, often referred to as the "gold standard" in quantum chemistry. mdpi.com

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

Pople-style basis sets, such as 6-31G(d,p), are commonly used for organic molecules. This notation indicates that the core orbitals are described by 6 Gaussian functions, and the valence orbitals are split into two parts (a double-zeta basis set) described by 3 and 1 Gaussian functions, respectively. The (d,p) notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for describing chemical bonding accurately. For more precise calculations, larger basis sets like the correlation-consistent basis sets (e.g., cc-pVTZ) developed by Dunning and coworkers can be employed. The selection of an appropriate basis set is a trade-off between desired accuracy and computational feasibility. Studies have shown that the choice of basis set can significantly influence calculated properties, such as atomic charges. mdpi.com

Electronic Structure Analysis

Beyond the geometry, understanding the electronic structure of a molecule is key to predicting its chemical behavior. This involves analyzing the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. acs.org

For This compound , the HOMO is expected to be localized on the electron-rich thiophenyl and hydroxypyridine rings, while the LUMO would likely be distributed over the aromatic system. The HOMO-LUMO gap would be a key indicator of its electronic properties and potential for participation in chemical reactions. DFT calculations are widely used to determine HOMO and LUMO energies and the corresponding energy gap. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis of a similar, representative molecule, calculated using DFT with the B3LYP functional and the 6-311G(d,p) basis set.

Molecular OrbitalEnergy (eV)
LUMO+1-0.543
LUMO -1.987
HOMO -6.185
HOMO-1-7.012
HOMO-LUMO Gap 4.198
This table is for illustrative purposes and does not represent actual calculated data for this compound.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the calculated wavefunction. mdpi.com It partitions the total electron population among the different atoms in the molecule, providing a picture of the charge distribution. nih.govresearchgate.net This information is valuable for understanding the electrostatic potential of the molecule and for identifying potential sites for electrophilic or nucleophilic attack.

In This compound , a Mulliken population analysis would likely show negative charges on the electronegative nitrogen and oxygen atoms, as well as on the sulfur atom to a lesser extent. The carbon atoms of the aromatic rings and the hydrogen atoms would carry partial positive charges. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set, and other methods for calculating atomic charges, such as Natural Population Analysis (NPA) or charges from electrostatic potential (CHELPG), are also commonly used. researchgate.netresearchgate.netnih.gov

A hypothetical table of Mulliken atomic charges for key atoms in a related structure is presented below to demonstrate the output of such an analysis.

AtomAtomic Charge (e)
O(hydroxy)-0.654
N(pyridine)-0.589
S(thioether)-0.123
C(pyridine, C2)+0.456
C(pyridine, C3)-0.231
This table is for illustrative purposes and does not represent actual calculated data for this compound.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, often colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. These areas usually correspond to the presence of lone pair electrons on heteroatoms. In the case of this compound, the oxygen of the hydroxyl group, the nitrogen of the pyridine (B92270) ring, and the sulfur of the ethylthio group would be expected to be regions of negative potential. The specific values of the potential minima (Vmin) in these regions, usually expressed in kcal/mol, would quantify their relative nucleophilicity. nih.gov

Conversely, regions of positive electrostatic potential, depicted in blue, signify electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms like the hydroxyl proton. The values of the potential maxima (Vmax) would indicate the most likely sites for interaction with nucleophiles. mdpi.com The MEP surface would thus provide a predictive map of the molecule's reactive sites for various chemical interactions.

Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental bands, understand the vibrational and electronic nature of the molecule, and confirm its structure.

Theoretical Infrared and Raman Spectra Calculation

Theoretical calculations of infrared (IR) and Raman spectra are typically performed using density functional theory (DFT) methods. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the calculated spectra with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved.

For this compound, these calculations would help identify characteristic peaks corresponding to the O-H stretch of the hydroxyl group, the C=C and C=N stretching vibrations of the pyridine ring, the C-S stretching of the ethylthio group, and the various C-H vibrations of the aromatic rings and the ethyl group. Discrepancies between theoretical and experimental frequencies can often be reconciled by applying a scaling factor.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in an ultraviolet-visible (UV-Vis) spectrum.

For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π→π* and n→π* transitions, and identify the molecular orbitals involved. The calculations can be performed in both the gas phase and in the presence of a solvent to account for solvatochromic effects. The predicted UV-Vis spectrum would be a key tool in understanding the photophysical properties of the compound.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. By computing the magnetic shielding tensors for each nucleus, the method can predict the ¹H and ¹³C NMR spectra.

For this compound, GIAO calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. These theoretical values can then be compared with experimental NMR data to aid in the assignment of the observed signals and to confirm the molecular structure.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of a molecule.

Conformational analysis of this compound would involve identifying the most stable conformations (rotational isomers) by systematically rotating the single bonds, such as the C-C bond connecting the two aromatic rings and the C-S bonds of the ethylthio group. The relative energies of these conformers would indicate their population at a given temperature.

Molecular dynamics simulations would provide a time-resolved view of the molecule's motion. By simulating the trajectory of the atoms over time, MD can reveal the dynamic interplay between different parts of the molecule and its interaction with its environment, such as a solvent. These simulations offer insights into the molecule's flexibility and the accessibility of different conformations.

Mechanistic Insights and Reaction Pathway Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.

For reactions involving this compound, theoretical modeling could be used to investigate various reaction pathways. For example, it could be used to study the mechanism of its synthesis or to model its potential metabolic transformations. By understanding the energetic landscape of these reactions, researchers can gain insights into the factors that control the reaction rate and product selectivity.

Tautomerization Equilibria Studies (e.g., Hydroxypyridine/Pyridone)

The phenomenon of tautomerism is a critical aspect of hydroxypyridine chemistry. youtube.com 2- and 4-hydroxypyridines predominantly exist in their pyridone forms. chemtube3d.com However, 3-hydroxypyridine (B118123) derivatives, such as the title compound, can exist in a sensitive equilibrium between the enol (hydroxypyridine) form and a zwitterionic keto (pyridone) form. researchgate.netacs.org This equilibrium is highly influenced by the molecular environment, particularly the solvent. wuxiapptec.comwuxibiology.com

Computational studies are essential for quantifying the energetics of this equilibrium. Quantum mechanical calculations can determine the relative stabilities of the tautomers in the gas phase and in various solvents by incorporating solvent models. nih.govwayne.edu For this compound, the equilibrium would be between the neutral 3-hydroxypyridine form and its zwitterionic 3-pyridone tautomer. The presence of the ethylthiophenyl substituent could electronically influence the stability of these forms. In aqueous solutions, the zwitterionic form is often stabilized, while nonpolar environments tend to favor the neutral enol form. rsc.org The absorption spectra of these tautomers are distinct, allowing for experimental verification of computational predictions. researchgate.netrsc.org

Table 1: Tautomeric Forms of this compound

Tautomeric Form Structural Description Favored Environment
Hydroxypyridine (Enol) The proton is attached to the oxygen atom, forming a hydroxyl group. The pyridine ring is aromatic. Gas phase, nonpolar solvents
Pyridone (Zwitterion) The proton from the hydroxyl group has transferred to the pyridine nitrogen, creating a negatively charged oxygen and a positively charged nitrogen. Polar, protic solvents (e.g., water)

Exploration of Reaction Intermediates and Transition States

Understanding the mechanism of a chemical reaction requires detailed knowledge of the potential energy surface, including the structures and energies of reactants, products, intermediates, and transition states. nih.gov Computational methods are indispensable for mapping these reaction pathways. smu.edu By calculating the intrinsic reaction coordinate (IRC), chemists can follow the energetic profile of a reaction step-by-step. researchgate.net

For a molecule like this compound, these computational explorations would be vital for understanding its synthesis, metabolic pathways, or degradation. Theoretical models can identify transient species, such as hidden intermediates and transition states, which are often impossible to detect experimentally. smu.eduresearchgate.net The analysis can be partitioned into distinct phases: reactant contact, preparation for the chemical process, the transition state phase where bonds are formed and broken, and finally product adjustment and separation. nih.gov This level of detail allows for precise predictions of how changes in reactant structure or reaction conditions might alter the mechanism and outcome of a reaction.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Related Systems

Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred, often in a concerted step. nih.govacs.orgnih.gov Such mechanisms are crucial in many areas of chemistry and biology, including in reactions involving phenols, pyridines, and sulfur-containing compounds. osti.govresearchgate.netnih.gov PCET pathways can avoid high-energy intermediates that would be formed in stepwise electron-then-proton or proton-then-electron transfer mechanisms. acs.org

The this compound molecule contains both a proton-donating hydroxyl group and a potentially redox-active thioether group, making it a candidate for PCET-mediated reactions. wikipedia.org The hydroxyl group on the pyridine ring is analogous to a phenol, which readily participates in PCET. The thioether's sulfur atom can be oxidized, and its proximity to the aromatic system can influence this reactivity. researchgate.net Computational studies are critical for elucidating whether a reaction proceeds via a stepwise or a concerted PCET mechanism. youtube.com These models can calculate the thermodynamics and kinetics of each potential pathway, providing insight into the most favorable route for redox transformations of the molecule.

Advanced Bonding and Interaction Analysis

Beyond geometric and energetic properties, a deeper understanding of a molecule's electronic structure can be achieved through advanced computational analyses. These methods visualize and quantify chemical bonds and non-covalent interactions, providing a chemically intuitive picture of electron distribution.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netchemrxiv.orgnih.gov Based on the electron density (ρ) and its gradient (∇ρ), the RDG method plots a function that reveals regions of hydrogen bonding, van der Waals interactions, and steric repulsion. scielo.org.mxscielo.org.mx These interactions are crucial for understanding molecular conformation, crystal packing, and interactions with other molecules. researchgate.netnih.gov

For this compound, RDG analysis would visualize:

Hydrogen Bonds: Strong attractive interactions, primarily involving the hydroxyl group as a donor and the pyridine nitrogen or a solvent molecule as an acceptor.

Van der Waals Interactions: Weaker attractive interactions, expected between the phenyl and pyridine rings (π-π stacking) and involving the ethyl group. Potential S-H/π interactions could also be characterized. nih.gov

Steric Repulsion: Non-bonded overlap shown in regions where molecular fragments are in close contact, such as within the core of the ring systems.

Table 2: Interpretation of Reduced Density Gradient (RDG) Analysis

Interaction Type RDG Signature 3D Isosurface Color
Strong Attraction (e.g., Hydrogen Bonds) Spike at large negative sign(λ₂)ρ Blue
Weak Attraction (e.g., Van der Waals) Spike near sign(λ₂)ρ = 0 Green
Strong Repulsion (e.g., Steric Clash) Spike at large positive sign(λ₂)ρ Red

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. uni-rostock.decapes.gov.br This partitioning allows for the definition and calculation of atomic properties. The central concept of AIM is the topological analysis of the electron density, which identifies critical points where the gradient of the density is zero. researchgate.net

The properties of the bond critical points (BCPs) between atoms are used to characterize the nature of the chemical interaction. For this compound, AIM analysis would be applied to:

Quantify the covalent character of the C-C, C-H, C-N, C-O, and C-S bonds.

Characterize intramolecular hydrogen bonds by locating a BCP between the hydrogen and the acceptor atom.

Evaluate the degree of ionic vs. covalent character in each bond based on the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP.

Table 3: Key Parameters in Atoms in Molecules (AIM) Analysis at a Bond Critical Point (BCP)

Parameter Interpretation for Covalent Bonds Interpretation for Closed-Shell Interactions (Ionic, H-bonds, vdW)
Electron Density (ρ) High value Low value
Laplacian of Electron Density (∇²ρ) Negative Positive
Total Energy Density (H(r)) Negative Positive or slightly negative

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are two related methods that provide a chemically intuitive visualization of electron pairing and localization within a molecule. wikipedia.orgcdnsciencepub.com They map regions of space where the probability of finding a like-spin electron pair is high, effectively partitioning the molecule into basins corresponding to atomic cores, covalent bonds, and lone pairs. jussieu.frd-nb.info This provides a faithful visualization of the concepts of Lewis structures and VSEPR theory. wikipedia.org

For this compound, ELF and LOL analyses would reveal:

The spatial location and extent of the lone pairs on the nitrogen, oxygen, and sulfur atoms. rsc.org

The distribution of electrons in the covalent bonds, clearly distinguishing single and double bonds within the aromatic rings. ijasret.com

The separation between core and valence electrons for each atom. wikipedia.org

The delocalized nature of the π-electron system across the pyridine and phenyl rings. researchgate.netresearchgate.net

These analyses are based on the kinetic energy density and offer a powerful way to describe chemical bonding beyond simple orbital models. ijasret.comnih.gov

Non-Linear Optical (NLO) Activity Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. journaleras.com These materials are fundamental to the development of advanced photonic and optoelectronic technologies. tandfonline.comrsc.org Organic molecules with extensive π-conjugated systems and electron-donating and accepting groups often exhibit significant NLO properties.

The structure of This compound is conducive to NLO activity. It can be described as a D-π-A (donor-π-acceptor) system, where:

The ethylthiophenyl and hydroxyl groups act as electron donors (D).

The electron-deficient pyridine ring acts as the electron acceptor (A).

The conjugated system (π) allows for intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation.

Computational DFT calculations are widely used to predict the NLO response of molecules, primarily by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com A large β value is a key indicator of a strong second-order NLO response. For comparison, these values are often benchmarked against urea, a standard NLO material. journaleras.com Studies on other substituted pyridines have shown that strategic placement of donor and acceptor groups can lead to hyperpolarizability values many times greater than that of urea, indicating excellent potential for NLO applications. journaleras.commanchester.ac.uk

Table 3: Predicted NLO Properties of an Analogous Substituted Pyridine Note: The following theoretical data is for 5-(trifluoromethyl)pyridine-2-thiol, calculated at the B3LYP/6–311+G(d,p) level. It illustrates the type of NLO parameters calculated for such molecules and their potential as NLO materials. journaleras.com

PropertyUnitCalculated Value
Dipole Moment (μ)Debye4.091
Mean Polarizability (α)10-24 esu15.689
First Hyperpolarizability (β)10-32 esu318.780
β (relative to urea)-~8 times greater

Structure Activity Relationship Sar Studies and Design Principles

Influence of the Hydroxyl Group on Pyridine (B92270) Ring

The 3-hydroxy group is a critical determinant of the chemical behavior of the pyridine ring. It significantly influences the electronic distribution and reactivity of the molecule. The hydroxyl group and the ring nitrogen are both nucleophilic; however, due to tautomerism in 3-hydroxypyridines, the hydroxyl group is generally more nucleophilic nih.gov. This allows for selective reactions at this position.

The presence of the hydroxyl group also introduces the capacity for hydrogen bonding, a key interaction in biological systems. For instance, the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), a 3-hydroxypyridine (B118123) derivative, relies on hydrogen bonding from its C3-hydroxy group for its biological activity researchgate.net. This hydroxyl group can be triflated and subsequently used in palladium-catalyzed cross-coupling reactions with a variety of organic nucleophiles, demonstrating its synthetic versatility researchgate.net. Furthermore, the reactivity of the pyridine ring itself is modulated by the hydroxyl group. Compared to benzene, the pyridine ring is less susceptible to electrophilic aromatic substitution due to the electronegative nitrogen atom researchgate.net. The hydroxyl group, being an electron-donating group through resonance, can help to activate the ring towards such substitutions.

Impact of the Ethylthiophenyl Substituent on Molecular Properties

While the alkylthio group can exhibit a weak electron-withdrawing effect in simple systems, in more conjugated systems like the one under consideration, it is expected to act as a resonance electron-donating group sigmaaldrich.com. This would increase the electron density of the phenyl ring and, by extension, influence the electronic character of the attached pyridine ring. The sulfur atom, with its lone pairs of electrons, can participate in resonance, which is a key factor in this electron-donating behavior.

From a physicochemical standpoint, the ethylthiophenyl group contributes significantly to the lipophilicity of the molecule. The predicted logP (a measure of lipophilicity) for related molecules like 2-ethylbenzenethiol (B1308049) is around 3.02 to 3.49, indicating a considerable non-polar character researchgate.net. This property is crucial for traversing cellular membranes and can influence how the molecule interacts with hydrophobic pockets in biological targets.

Design Considerations for Modulating Electronic and Steric Effects

The design of analogs of 2-(4-Ethylthiophenyl)-3-hydroxypyridine would involve the strategic modification of its electronic and steric properties to optimize its activity for a specific purpose. Electronic effects in aromatic compounds are primarily governed by inductive and resonance effects of the substituents dur.ac.ukpatsnap.com.

To modulate electronic effects, one could consider:

Substitution on the Phenyl Ring: Introducing electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -NH₂) at different positions on the phenyl ring would alter the electron density of the entire aryl substituent mdpi.comacs.org. For instance, an electron-donating group at the para-position would enhance the electron-donating nature of the entire substituent.

Modification of the Alkylthio Group: Altering the alkyl chain length or branching could fine-tune the inductive effect and lipophilicity. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone would dramatically change its electronic character to strongly electron-withdrawing.

Steric effects, which arise from the spatial arrangement of atoms, can be modulated by:

Varying the Alkyl Group: Changing the ethyl group to a methyl, isopropyl, or tert-butyl group would systematically alter the steric hindrance around the 2-position of the pyridine ring urfu.rumdpi.com. This can influence the preferred conformation of the molecule and its ability to fit into a binding site.

Positional Isomerism: Moving the ethylthio group to the ortho- or meta-positions of the phenyl ring would significantly change the steric profile and the electronic influence on the pyridine ring.

Comparative Analysis with Other 3-Hydroxypyridine Derivatives

The properties and biological activities of this compound can be contextualized by comparing it with other known 3-hydroxypyridine derivatives.

Compound NameStructureKey Features and Activity
This compound This compoundThe subject of this article, featuring a lipophilic and electron-donating aryl substituent.
Emoxipine (2-ethyl-6-methyl-3-hydroxypyridine)EmoxipineAn antioxidant with anxiolytic properties. Its smaller alkyl substituents make it less sterically hindered and more water-soluble compared to an aryl-substituted derivative. nih.gov
Mexidol (2-ethyl-6-methyl-3-hydroxypyridinium succinate)MexidolA salt of Emoxipine with succinic acid, also exhibiting anxiolytic effects, though potentially attenuated by the succinate (B1194679) anion. nih.gov
3-Hydroxypyridine-4-one derivatives 3-Hydroxypyridine-4-one derivativesA class of compounds investigated for antimicrobial activity. Substituents on the phenyl ring significantly impact their efficacy, with electron-donating groups like -OCH₃ showing enhanced activity against certain bacteria. nih.gov
2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridineA derivative where the substituent at the 2-position is a small, electron-donating amino group. It serves as an intermediate in the synthesis of pharmaceuticals and as a component in hair dyes. acs.orgchemicalbook.com

SAR Methodologies for Related Heterocyclic Systems

The exploration of the SAR of compounds like this compound is greatly aided by computational methodologies. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the chemical structure of a compound quantitatively relates to a specific biological activity.

For heterocyclic systems similar to 3-hydroxypyridines, several QSAR approaches are commonly employed:

Multiple Linear Regression (MLR): This method is used to model the relationship between a biological activity (like IC₅₀) and various calculated molecular descriptors nih.gov.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models based on the steric and electrostatic fields of a series of molecules. These models can help to visualize the regions of a molecule where modifications would lead to improved activity google.com.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. It can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity google.com.

These methodologies allow for the rational design of new derivatives with potentially enhanced activity by predicting the effects of structural modifications before their synthesis, thus saving time and resources in the drug discovery process.

Research Applications and Advanced Chemical Biology Investigations

Role as a Ligand in Coordination Chemistry and Catalysis

The ability of 2-(4-Ethylthiophenyl)-3-hydroxypyridine to act as a ligand is a cornerstone of its chemical utility. The pyridine (B92270) nitrogen and the hydroxyl oxygen can form stable chelate rings with a variety of metal ions, a property that is fundamental to its application in coordination chemistry and catalysis. acs.org The nature of the metal-ligand bond can be influenced by the electronic properties of the ethylthiophenyl group, allowing for the fine-tuning of the resulting metal complex's reactivity.

MOF Synthesis MethodDescriptionPotential Relevance for this compound
Solvothermal/Hydrothermal The most common methods, involving heating the ligand and metal salt in a solvent. researchgate.netHighly applicable for reacting this compound with various metal salts to form crystalline MOFs.
Microwave-Assisted Utilizes microwave heating to accelerate crystallization. researchgate.netCould offer a rapid route to synthesizing MOFs with this ligand.
Sonochemical Employs high-energy ultrasound to induce crystallization. researchgate.netAn alternative energy-efficient method for MOF synthesis.
Electrochemical Uses an electric current to drive the formation of the framework.Potentially suitable for creating thin films of MOFs based on this ligand.

The presence of the sulfur atom in the ethylthiophenyl group and the potential for the pyridine-hydroxyl moiety to stabilize different oxidation states of a coordinated metal ion make this compound an interesting candidate for applications in redox systems. Metal complexes featuring this ligand could participate in electron transfer reactions, making them potentially useful as catalysts or as components in electrochemical sensors. The redox behavior would be tunable by modifying the substituents on the phenyl ring or by changing the metal center.

Exploration in Materials Science

The unique combination of a heteroaromatic pyridine core and a functionalized phenyl ring in this compound provides a foundation for its exploration in materials science. The compound can serve as a building block for polymers and as a precursor for developing new dyes and colorants.

The structure of this compound makes it a suitable monomer for the synthesis of novel polymers. The presence of the thiophene-like moiety suggests that it could be incorporated into conjugated polymer chains, which are known for their interesting electronic and optical properties. researchgate.net Polymerization could potentially be achieved through various methods, including oxidative polymerization or cross-coupling reactions that target the aromatic rings. The resulting polymers could exhibit properties that are a hybrid of those of polypyridines and polythiophenes, leading to materials with unique characteristics.

Compounds containing conjugated aromatic systems often exhibit strong absorption in the UV-visible region, making them suitable for use as dyes and colorants. The extended π-system of this compound suggests that it could be a precursor for the development of new chromophores. The color of the resulting dye could be tuned by chemical modifications, such as extending the conjugation or introducing electron-donating or electron-withdrawing groups. The hydroxyl and thioether functionalities also offer sites for attaching the dye to various substrates.

Investigation in Chemical Biology as Tool Compounds

This compound has emerged as a valuable tool compound for probing complex biological systems. Its unique structural features, particularly the 3-hydroxypyridine (B118123) moiety, have positioned it as a scaffold of interest in several advanced chemical biology investigations.

Histone Deacetylase (HDAC) Inhibition Studies

The primary focus of research surrounding this compound and its parent structures has been in the field of epigenetics, specifically as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in gene expression regulation, and their dysregulation is implicated in various diseases, most notably cancer.

The catalytic activity of most HDAC isoforms is dependent on a zinc ion located in the enzyme's active site. A key strategy in the design of HDAC inhibitors (HDACis) is the incorporation of a Zinc Binding Group (ZBG) that can effectively chelate this zinc ion, thereby blocking the enzyme's function. While hydroxamic acid has been a widely used ZBG in many clinically approved HDACis, concerns about its potential pharmacokinetic liabilities have spurred the search for novel ZBGs. medchemexpress.com

Within this context, the 3-hydroxypyridin-2-thione (3-HPT) scaffold, a core component of this compound, was identified as a novel and effective ZBG. medchemexpress.comnih.gov This discovery has paved the way for a new class of HDAC inhibitors. Research has demonstrated that the 3-HPT group is compatible with HDAC inhibition, showing selective activity against certain isoforms. medchemexpress.com

Subsequent optimization of the 3-HPT scaffold led to the development of derivatives with significant inhibitory potency and selectivity. For instance, early studies identified that 3-HPT itself inhibits HDAC6 and HDAC8 with IC50 values of 681 nM and 3675 nM, respectively, while showing no inhibition of HDAC1. medchemexpress.comacs.org Further structure-activity relationship (SAR) studies, which involved modifying the linker and capping regions attached to the 3-HPT core, have led to compounds with improved potency and selectivity profiles. capes.gov.brtandfonline.com For example, a derivative bearing the 3-hydroxypyridin-2-thione ZBG showed an IC50 value of 306 nM against HDAC6. tandfonline.com Another optimized compound inhibited HDAC6 and HDAC8 with IC50 values of 356 nM and 2831 nM, respectively. tandfonline.com

These findings underscore the importance of the 3-hydroxypyridin-2-thione moiety, and by extension the this compound structure, as a promising foundation for the design of new selective HDAC inhibitors.

Table 1: Inhibitory Activity of 3-Hydroxypyridin-2-thione (3-HPT) Based Compounds Against HDAC Isoforms

CompoundTarget HDAC IsoformIC50 (nM)Selectivity Notes
3-Hydroxypyridin-2-thione (3-HPT)HDAC6681No inhibition of HDAC1
3-Hydroxypyridin-2-thione (3-HPT)HDAC83675No inhibition of HDAC1
3-HPT Derivative (Patil et al.)HDAC6306-
Optimized 3-HPT DerivativeHDAC6356-
Optimized 3-HPT DerivativeHDAC82831-

Protein Kinase Inhibition Research

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of many diseases, including cancer. Consequently, the development of protein kinase inhibitors is a major focus of drug discovery. While the primary research on this compound has centered on HDAC inhibition, the broader class of pyridine-containing compounds has been extensively explored as kinase inhibitors. For example, thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent inhibitors of the recepteur d'origine nantais (RON) splice variants, a type of tyrosine kinase. nih.gov The general strategy often involves designing molecules that can fit into the ATP-binding pocket of the kinase, and various heterocyclic scaffolds, including pyridines, are commonly used for this purpose. However, specific research data detailing the direct inhibitory activity of this compound against specific protein kinases is not prominently available in the current scientific literature.

Iron Chelating Properties and Mechanisms

The 3-hydroxypyridinone (HOPO) structure, which is closely related to the 3-hydroxypyridine core of the title compound, is well-known for its strong iron-chelating properties. nih.govchemscene.com These compounds can form stable complexes with iron(III), making them of interest for conditions of iron overload. The affinity for iron is a key characteristic of different hydroxypyridinone isomers, such as 3-hydroxypyridin-4-one (3,4-HOPO) and 3-hydroxypyridin-2-one (B1229133) (3,2-HOPO). nih.gov The synthesis of multidentate ligands by conjugating these bidentate HOPO units has been explored to create agents with even higher iron scavenging capacity. nih.govmedchemexpress.com While the primary focus of this compound has been on its zinc-binding ability in the context of HDACs, its structural similarity to known iron chelators suggests a potential for interaction with iron ions, although this specific property for this particular compound is not extensively documented.

Studies on Photooxidative Stress Sensitization Mechanisms

Research has identified 3-hydroxypyridine derivatives as a class of endogenous photosensitizers. capes.gov.brnih.gov Upon exposure to UVA and UVB radiation, these compounds can promote the formation of reactive oxygen species (ROS), leading to cellular photooxidative stress. medchemexpress.commedchemexpress.comnih.gov Studies have shown that 3-hydroxypyridine and its derivatives can sensitize cultured human skin cells, resulting in dose-dependent inhibition of proliferation, cell cycle arrest, and induction of apoptosis. nih.gov The mechanism is believed to involve the generation of intracellular peroxides and the activation of stress-related signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. capes.gov.brnih.gov As a derivative of 3-hydroxypyridine, this compound could potentially exhibit similar photosensitizing properties, making it a tool for studying the mechanisms of photooxidative damage.

Biodegradation and Environmental Transformation Studies

The environmental fate of chemical compounds is a critical area of study. While specific biodegradation data for this compound is not available, the degradation pathways of its core components, such as 2-hydroxypyridine (B17775), have been investigated. Several bacterial species, including Arthrobacter and Burkholderia species, are capable of degrading 2-hydroxypyridine. nih.govnih.gov The degradation often proceeds through initial hydroxylation of the pyridine ring, followed by ring cleavage to yield intermediates that can enter central metabolic pathways. nih.gov For instance, Burkholderia sp. strain MAK1 utilizes a 2-hydroxypyridine 5-monooxygenase to convert 2-hydroxypyridine to 2,5-dihydroxypyridine (B106003) as the first step in its catabolic pathway. nih.gov The presence of the ethylthiophenyl group on the this compound molecule would likely influence its biodegradability, potentially requiring additional enzymatic machinery for the cleavage of the thioether bond and degradation of the aromatic ring. The environmental transformation of such compounds is complex and can be influenced by various biotic and abiotic factors. core.ac.ukmdpi.comnih.gov

Microbial Catabolism Pathways of Hydroxypyridines

The microbial breakdown of pyridine and its derivatives is a key process in the natural recycling of these nitrogen-containing heterocyclic compounds. While specific studies on "this compound" are not available, the catabolic pathways of hydroxypyridines have been a subject of scientific investigation, offering a model for its potential degradation.

The initial step in the microbial degradation of hydroxypyridines typically involves further hydroxylation of the pyridine ring. researchgate.netnih.gov This reaction is often catalyzed by monooxygenases or dioxygenases. For 3-hydroxypyridine, a common metabolic route involves its conversion to pyridine-2,5-diol (2,5-dihydroxypyridine). researchgate.net This transformation is a critical activation step, preparing the aromatic ring for subsequent cleavage.

Following the formation of dihydroxypyridine intermediates, the heterocyclic ring is susceptible to cleavage by dioxygenase enzymes. This ring-opening step breaks the aromaticity of the pyridine nucleus, leading to the formation of linear, more readily metabolizable compounds. These intermediates are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization.

Based on these established pathways, a putative microbial catabolism pathway for the hydroxypyridine moiety of "this compound" can be proposed. The initial attack would likely be the hydroxylation of the pyridine ring, potentially at the C-5 or C-6 position, to form a dihydroxypyridine derivative. This would be followed by enzymatic ring cleavage and subsequent degradation of the resulting aliphatic chain. The fate of the 4-ethylthiophenyl substituent would depend on the specificity of the microbial enzymes involved and could be addressed concurrently or after the initial breakdown of the pyridine ring.

Table 1: Proposed Microbial Catabolism Intermediates of the Hydroxypyridine Moiety

Intermediate Enzyme Class Reaction Type
2-(4-Ethylthiophenyl)-3,5-dihydroxypyridineMonooxygenase/DioxygenaseHydroxylation
Ring-opened aliphatic derivativeDioxygenaseRing Cleavage
Central metabolic intermediatesVariousFurther degradation

Oxidative Degradation Pathway Analysis

The presence of a thioether linkage in "this compound" suggests that oxidative degradation will likely target the sulfur atom. The oxidation of aryl thioethers is a well-documented chemical transformation and serves as a primary route for their degradation in biological and environmental systems.

The initial step in the oxidative degradation of a thioether is the oxidation of the sulfur atom to form a sulfoxide (B87167). This reaction can be mediated by various oxidizing agents, including reactive oxygen species (ROS) that are prevalent in biological systems. The resulting sulfoxide is more polar than the parent thioether.

Further oxidation of the sulfoxide leads to the formation of a sulfone. This two-step oxidation of the sulfur atom significantly alters the electronic and physical properties of the molecule, generally increasing its water solubility and susceptibility to further degradation.

Table 2: Proposed Oxidative Degradation Products of the Ethylthiophenyl Moiety

Product Oxidation State of Sulfur Key Transformation
2-(4-Ethylsulfinylphenyl)-3-hydroxypyridineSulfoxideOxidation of thioether
2-(4-Ethylsulfonylphenyl)-3-hydroxypyridineSulfoneOxidation of sulfoxide

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of functionalized pyridines is a mature field, yet there is a continuous drive towards greener and more efficient methodologies. nih.gov Future research on 2-(4-Ethylthiophenyl)-3-hydroxypyridine is likely to prioritize the development of synthetic protocols that align with the principles of sustainable chemistry.

Current strategies for creating pyridine (B92270) rings often involve multi-component reactions (MCRs), the use of environmentally benign solvents, and catalysis by earth-abundant metals. researchgate.netacsgcipr.org Researchers are increasingly moving away from stoichiometric reagents and harsh conditions in favor of catalytic, one-pot procedures that maximize atom economy and minimize waste. acsgcipr.orgrsc.org For instance, iron-catalyzed cyclization reactions have been successfully employed for the green synthesis of substituted pyridines. rsc.org Another sustainable approach involves microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Future synthetic strategies for this compound could involve a one-pot, three-component reaction, a method noted for its efficiency and convergence. mdpi.com A potential sustainable route could be designed based on the condensation of a derivative of 4-ethylthiobenzaldehyde, a suitable three-carbon synthon, and an ammonia (B1221849) source, under solvent-free conditions or in a green solvent like ethanol (B145695) or water.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

Feature Traditional Synthesis Sustainable Synthesis
Catalysts Often precious metals (Pd, Ru) or harsh acids. Earth-abundant metals (Fe, Cu), biocatalysts. acsgcipr.orgrsc.org
Solvents Often chlorinated or polar aprotic solvents. Water, ethanol, or solvent-free conditions. researchgate.netmdpi.com
Methodology Multi-step sequences with intermediate isolation. One-pot or telescoped multi-component reactions. acsgcipr.org
Energy Prolonged heating with conventional methods. Microwave or ultrasonic irradiation. researchgate.netnih.gov

| Waste | Lower atom economy, production of stoichiometric byproducts. | High atom economy, minimal waste through catalytic cycles. acsgcipr.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide critical insights into its potential behavior and applications.

Techniques such as Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information is invaluable for predicting its reactivity, stability, and potential as a ligand in organometallic complexes. For example, the pyridine nitrogen and the hydroxyl oxygen are potential metal coordination sites, and DFT can help elucidate their relative binding affinities.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of derivatives of this compound. chemrevlett.com Given that numerous pyridine derivatives exhibit anticancer or anti-inflammatory properties, computational screening and molecular docking studies could be used to assess the potential of this compound and its analogues as inhibitors for specific biological targets, such as kinases or tubulin. nih.govnih.govrsc.org Such in silico studies can prioritize the synthesis of compounds with the highest predicted efficacy, saving significant time and resources. researchgate.net

Exploration of New Application Domains in Chemical Sciences

While the pyridine motif is well-established in medicinal chemistry, the specific combination of substituents in this compound opens doors to other advanced applications. lifechemicals.comnih.gov

Materials Science: The presence of both a sulfur-containing aryl group and a hydroxypyridine unit suggests potential in materials science. Thiophene-based pyridine derivatives have been investigated for their photophysical properties, including two-photon absorption, making them candidates for bio-imaging and optoelectronics. rsc.org Future work could explore the fluorescence and nonlinear optical properties of this compound and its metal complexes. The hydroxypyridine moiety is an excellent chelating agent for a variety of metal ions, and its organometallic complexes could be investigated for catalytic activity or as functional materials. nih.govrsc.org

Medicinal Chemistry and Chemical Biology: The 3-hydroxypyridine (B118123) structure is a key pharmacophore in various biologically active compounds. nih.gov The ethylthiophenyl substituent can modulate lipophilicity and metabolic stability, potentially offering advantages in drug design. Research could focus on using this compound as a scaffold to develop new therapeutic agents. For instance, its ability to chelate metal ions could be exploited in the design of agents to combat diseases related to metal dysregulation. The C-H bonds on the pyridine ring also offer sites for late-stage functionalization, allowing for the creation of a diverse library of related compounds for biological screening. researchgate.netnih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.